Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate
Overview
Description
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a synthetic organic compound characterized by its unique structural features, including a benzodioxole moiety and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.
Introduction of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Shares the benzodioxole moiety and exhibits similar anticancer properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains a similar methoxy-substituted aromatic ring and is used in the synthesis of heterocyclic compounds.
Uniqueness
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is unique due to its combination of a benzodioxole moiety and an isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-4-21-16(18)11-7-10(24-17-11)5-9-6-12(19-2)14-15(13(9)20-3)23-8-22-14/h6,10H,4-5,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCXOMVVGUZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=CC(=C3C(=C2OC)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125091 | |
Record name | Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-51-2 | |
Record name | Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924871-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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